molecular formula C42H72O13 B1671517 ginsenoside F2 CAS No. 62025-49-4

ginsenoside F2

Cat. No. B1671517
CAS RN: 62025-49-4
M. Wt: 785 g/mol
InChI Key: SWIROVJVGRGSPO-JBVRGBGGSA-N
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Description

Ginsenoside F2 is a bioactive metabolite of the ginsenoside component of Panax ginseng . It is a triterpene saponin originally found in species of Panax . Ginsenoside F2 has been reported to exhibit anti-obesity and anticancer chemotherapeutic activities . It also inhibits hair cell apoptosis, decreasing the expression of TGF-β2, SCAP, and SREBP in vivo .


Synthesis Analysis

Ginsenoside F2 has been synthesized in Saccharomyces cerevisiae by expressing UDP-glycosyltransferase 1 (UGT1) and glycosyltransferase yojK1 (GTK1) in a high-producing protopanaxadiol (PPD) strain . The synthesis of ginsenoside F2 involves the glycosylation of the hydroxyl groups at the C3 and C20 positions of PPD .


Molecular Structure Analysis

The molecular formula of ginsenoside F2 is C42H72O13 . It has a molecular weight of 785.01 . The structure of ginsenoside F2 consists of a 4-ring, steroid-like structure .


Physical And Chemical Properties Analysis

Ginsenoside F2 is a solid substance . It has a molecular weight of 785.01 and a molecular formula of C42H72O13 .

Scientific Research Applications

Anticancer Properties

Ginsenoside F2 has shown promising anticancer activity. In breast cancer stem cells (CSCs), F2 induces apoptosis by activating the intrinsic apoptotic pathway and mitochondrial dysfunction. It also triggers autophagy, which plays a protective role in these cells (Mai et al., 2012). Additionally, F2 exhibits anti-cancer effects in human gastric carcinoma cells by inducing reactive oxygen species accumulation, mitochondrial dysfunction, and activating the ASK-1/JNK signaling pathway (Mao et al., 2014).

Cardiovascular Health

Ginsenoside F2, along with other ginsenosides, has been studied for its potential benefits in cardiovascular diseases (CVDs). Research indicates positive effects on heart disease through properties such as antioxidation, reducing platelet adhesion, vasomotor regulation, improving lipid profiles, and influencing various ion channels (Lee & Kim, 2014); (Sun et al., 2016).

Neuroprotective Effects

Ginsenoside F2 may haveneuroprotective effects, as indicated in studies where ginsenosides have shown potential in treating Alzheimer's disease by attenuating spatial memory impairment and restoring neurotransmitter system dysfunction (Zhang et al., 2016). Ginsenosides also demonstrate antioxidative stress effects in the brain, mediated by mechanisms such as the repression of peptidyl arginine deiminase type IV (PADI4) via estrogen receptor (ER) β up-regulation (Kim et al., 2013).

Diabetes Management

Ginsenoside F2 is also explored for its potential in diabetes management. Ginsenosides in general have shown antidiabetic effects, impacting various molecular targets and pathways, such as glucose transporters, insulin resistance, and antioxidative properties (Bai et al., 2018).

Other Applications

Other research applications of ginsenoside F2 include its potential in promoting meiotic maturation of mouse oocytes in cumulus-oocyte complexes, suggesting a role in reproductive health (Zhang et al., 2006), and its hepatoprotective effects, particularly through antioxidative stress mechanisms (Gao et al., 2017)

Safety And Hazards

Ginsenoside F2 should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or inhalation, seek immediate medical attention .

Future Directions

The continuous elucidation of ginsenoside biosynthesis pathways has rendered the production of rare ginsenosides like F2 using synthetic biology techniques effective for their large-scale production . In the future, the discovery of more glycosyltransferases (GTs) and improving their catalytic efficiencies are essential for the metabolic engineering of rare ginsenosides .

properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,55-37-35(51)33(49)31(47)25(20-44)53-37)22-11-16-41(7)29(22)23(45)18-27-39(5)15-13-28(38(3,4)26(39)12-17-40(27,41)6)54-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,39-,40+,41+,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIROVJVGRGSPO-JBVRGBGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H72O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432763
Record name ginsenoside F2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

785.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ginsenoside F2

CAS RN

62025-49-4
Record name Ginsenoside F2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62025-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ginsenoside F2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1,210
Citations
TT Mai, JY Moon, YW Song, PQ Viet, P Van Phuc… - Cancer letters, 2012 - Elsevier
Ginsenoside F2 (F2) was assessed for its antiproliferative activity against breast cancer stem cells (CSCs). F2 induced apoptosis in breast CSCs by activating the intrinsic apoptotic …
Number of citations: 173 www.sciencedirect.com
LH Quan, JY Piao, JW Min, HB Kim… - Journal of Ginseng …, 2011 - ncbi.nlm.nih.gov
Ginsenoside Rb 1 is the main component in ginsenosides. It is a protopanaxadiol-type ginsenoside that has a dammarane-type triterpenoid as an aglycone. In this study, ginsenoside …
Number of citations: 60 www.ncbi.nlm.nih.gov
JY Shin, JM Lee, HS Shin, SY Park… - Journal of Ginseng …, 2012 - ncbi.nlm.nih.gov
The glioblastoma multiforme (GBM) is the most common malignant brain tumor in adults. Despite combination treatments of radiation and chemotherapy, the survival periods are very …
Number of citations: 65 www.ncbi.nlm.nih.gov
L Wang, F Zhang, Z Cao, Y Xiao, S Li, B Yu, J Qi - Fitoterapia, 2017 - Elsevier
… In this section, the allergenicity of ginsenoside F2 and Compound K was confirmed for the first time, and the structure-allergenicity relationship of ginsenosides was first investigated. …
Number of citations: 14 www.sciencedirect.com
J Zhou, J Zhang, J Li, Y Guan, T Shen, F Li… - Journal of Agricultural …, 2021 - ACS Publications
Ginsenoside F2 (GF2) is a protopanaxdiol saponin from Panax ginseng leaves and possesses many potential pharmacological properties. GF2 may prevent obesity by directly binding …
Number of citations: 15 pubs.acs.org
C Yan, C Hao, W Jin, WW Dong, LH Quan - … and Bioprocess Engineering, 2021 - Springer
… Also, the ginsenoside Rb1 can be converted to ginsenoside F2. Furthermore, the ginsenoside F2 … Bgy3 was able to convert ginsenoside Rb1 to ginsenoside F2 in vitro. Furthermore, the …
Number of citations: 5 link.springer.com
TJ Kim, HJ Kim, M Kang, JH Cho, YG Kim, SM Lee… - Phytomedicine, 2021 - Elsevier
… Although the cytotoxic effects of ginsenoside F2 (GF2) on GBM were previously suggested, the precise anti-GBM mechanism of GF2 remains unclear. The aim of this study was to …
Number of citations: 7 www.sciencedirect.com
SH Park, W Seo, HS Eun, SY Kim, E Jo, MH Kim… - Biochemical and …, 2016 - Elsevier
… In the present study, we investigated the anti-inflammatory role of ginsenoside F2 (GF2) on the skin inflammation. To induce irritant dermatitis, 12-O-tetradecanoylphorbol-13-acetate (…
Number of citations: 35 www.sciencedirect.com
HS Shin, SY Park, ES Hwang, DG Lee, HG Song… - European journal of …, 2014 - Elsevier
… Schematic representation of the proposed model of ginsenoside F2 for anagen induction and hair growth. Our results strongly suggest that ginsenoside F2 induced the anagen phase …
Number of citations: 53 www.sciencedirect.com
FM Siraj, N SathishKumar, YJ Kim, SY Kim… - Journal of enzyme …, 2015 - Taylor & Francis
… Other than ginsenoside F2 rest of them were previously … out and demonstrated that ginsenoside F2 when treated with … , we suggest that ginsenoside F2 may reduce obesity via the …
Number of citations: 51 www.tandfonline.com

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